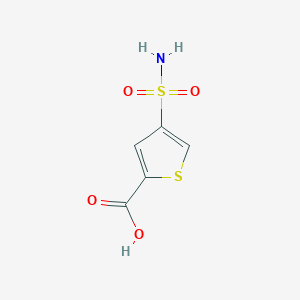

4-Sulfamoylthiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-4(5(7)8)11-2-3/h1-2H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWANYIRACCGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 4-Sulfamoylthiophene-2-carboxylic Acid

[1]

Executive Summary

This compound (CAS: 135080-31-8 ) is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a carboxylic acid at position 2 and a primary sulfonamide at position 4.[1][2][3] It serves as a pivotal intermediate in the synthesis of carbonic anhydrase inhibitors (CAIs) and potassium channel modulators (e.g., KCNT1 inhibitors) .[1] Its dual-acidic nature (carboxylic acid + sulfonamide) dictates specific pH-dependent solubility profiles essential for purification and formulation.[1]

Molecular Identity & Structural Analysis

The molecule features a five-membered thiophene ring with two electron-withdrawing groups.[1] The relative positioning (2,4-substitution) creates a distinct electronic environment compared to the more common 5-sulfamoyl isomers (e.g., Acetazolamide analogs).[1]

| Parameter | Details |

| IUPAC Name | This compound |

| CAS Number | 135080-31-8 |

| Molecular Formula | C₅H₅NO₄S₂ |

| Molecular Weight | 207.23 g/mol |

| SMILES | NS(=O)(=O)c1cc(C(=O)O)sc1 |

| Key Functionalities | Carboxylic Acid (C2), Sulfonamide (C4), Thiophene Core |

Electronic Properties[1]

-

Thiophene Ring: Electron-rich but deactivated by the -COOH and -SO₂NH₂ groups.[1]

-

C2-Carboxylic Acid: The primary acidic site.[1] The electron-withdrawing nature of the C4-sulfamoyl group enhances its acidity compared to unsubstituted thiophene-2-carboxylic acid.[1]

-

C4-Sulfonamide: Acts as a weak acid (N-H deprotonation) and a hydrogen bond donor/acceptor, critical for enzyme active site binding (e.g., Zn²⁺ coordination in carbonic anhydrase).[1]

Physicochemical Profiling

Understanding the ionization state is critical for extraction and coupling protocols.

Acid-Base Dissociation (pKa)

The molecule is a diprotic acid in aqueous media.[1]

| Ionization Step | Functional Group | Approx. pKa | Implication |

| pKa₁ | Carboxylic Acid (-COOH) | 3.0 – 3.2 | Significantly more acidic than benzoic acid due to the thiophene ring and -SO₂NH₂ EWG effect.[1] |

| pKa₂ | Sulfonamide (-SO₂NH₂) | 9.8 – 10.2 | Deprotonation requires basic conditions (pH > 10); crucial for forming dianionic salts.[1] |

Solubility & Lipophilicity[1]

-

Water Solubility: Low in acidic media (pH < 2) where the neutral species (

) predominates.[1] High in basic buffers (pH > 7.5) due to carboxylate formation ( -

LogP (Octanol/Water): Estimated at 0.4 – 0.8 .[1] The compound is relatively polar.

-

Organic Solvents:

Solid State Properties[1]

Visualization: Speciation & Reactivity Logic[1]

The following diagram illustrates the pH-dependent speciation and its impact on chemical reactivity.

Figure 1: pH-Dependent Speciation Profile. The mono-anion state is the primary form under physiological and standard reaction workup conditions.[1]

Synthetic Utility & Protocols

Amide Coupling (General Protocol)

The carboxylic acid at C2 is the primary handle for derivatization.[1] Due to the steric bulk of the sulfur atom in the ring and the C3 proton, activation requires efficient coupling reagents.

Protocol (based on WO2020227097A1):

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Base: Add Triethylamine (Et₃N) or DIPEA (2.0 - 3.0 eq) to ensure the carboxylate is generated and the amine partner is free-based.[1]

-

Activation: Add HATU (1.0 - 1.2 eq).[1] Stir for 15-30 minutes to form the active ester.

-

Addition: Add the amine partner (e.g., substituted aniline or benzylamine) (1.1 eq).

-

Reaction: Stir at 25°C for 2–4 hours. Monitor via LC-MS (Look for [M+H]⁺ of product).

-

Workup: Quench with water. If the product is neutral, extract with EtOAc. If the product contains basic nitrogens, adjust pH accordingly.

Sulfonamide Functionalization

The C4-sulfonamide is generally robust but can be:

-

N-Alkylated: Under basic conditions (NaH/DMF) with alkyl halides (requires protection of COOH).[1]

-

Acylated: To form N-acyl sulfonamides (bioisosteres of carboxylic acids).[1]

Synthetic Workflow Diagram

Figure 2: Standard Synthetic Workflow for Amide Derivatization.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable as a solid but may degrade slowly in solution if exposed to moisture/acid for prolonged periods.

-

Safety:

-

GHS Classification: Warning.

-

Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

-

-

Impurity Profile: Common impurities include the de-sulfamoylated thiophene-2-carboxylic acid or regioisomers (5-sulfamoyl) if the starting material quality is low.[1] Verify regiochemistry via ¹H-NMR (distinct coupling constants for thiophene protons).

References

-

PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Xenon Pharmaceuticals Inc. KCNT1 Inhibitors and Methods of Use. WO2020227097A1. World Intellectual Property Organization, 2020. Available at: [1]

-

ChemSrc. this compound (CAS 135080-31-8) Physicochemical Data.[1] Available at: [Link][1]

-

Starr, J. N., & King, C. J. Water-enhanced solubility of carboxylic acids in organic solvents.[1][5] Industrial & Engineering Chemistry Research, 31(11), 1992.[1][5] Available at: [Link][1]

Sources

- 1. m-toluamide | CAS#:618-47-3 | Chemsrc [chemsrc.com]

- 2. 64527-92-0|3-(N-Methylsulfamoyl)thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 5-bromo-4-sulfamoylthiophene-2-carboxylic acid | 1099110-57-2 [m.chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV [osti.gov]

Molecular Profiling & Synthetic Architecture: 4-Sulfamoylthiophene-2-carboxylic Acid

The following technical guide details the molecular architecture, physicochemical properties, and synthetic pathways of 4-Sulfamoylthiophene-2-carboxylic acid .

Technical Whitepaper | Version 1.0

Executive Summary

This compound (CAS: 135080-31-8) represents a critical scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase (CA) inhibitors . Unlike its 5-substituted regioisomer, the 4-sulfamoyl variant offers a distinct vector for active site engagement, often utilized to optimize water solubility and fine-tune the pharmacokinetic profile of sulfonamide-based diuretics and antiglaucoma agents. This guide provides a rigorous analysis of its structural parameters, validated synthetic routes, and pharmacophoric utility.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid moiety (

| Property | Data Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 135080-31-8 |

| Molecular Formula | |

| Exact Mass | 206.9660 Da |

| Molecular Weight | 207.23 g/mol |

| Polar Surface Area (PSA) | ~103 |

| Predicted pKa (Acid) | ~3.5 (Carboxylic acid) |

| Predicted pKa (Sulfonamide) | ~10.0 (Sulfonamide NH) |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in DMSO, Methanol, dilute aqueous base; Poor solubility in non-polar solvents (Hexane, DCM).[1][2][3] |

Isotopic Mass Distribution

For mass spectrometry validation (LC-MS/HRMS), the isotopic signature is distinct due to the presence of two sulfur atoms.

-

Monoisotopic Mass (

): 206.9660 -

M+2 Peak (

contribution): Significant abundance (~9%) due to two sulfur atoms, aiding in rapid spectral identification.

Part 2: Synthetic Pathways & Structural Validation

The "Regio-Control" Challenge

Direct chlorosulfonation of thiophene-2-carboxylic acid is chemically ambiguous. The sulfur heteroatom activates the

The Expert Solution: To guarantee regio-integrity, the synthesis must proceed via a 4-halo-blocked precursor , utilizing metal-halogen exchange or palladium-catalyzed coupling.

Validated Synthetic Protocol (The "4-Bromo" Route)

This protocol ensures 100% regioselectivity for the 4-isomer.

Reagents:

-

Starting Material: 4-Bromothiophene-2-carboxylic acid.

-

Sulfur Source: Benzyl mercaptan (Pd-catalyzed) or

(Lithiation). -

Ammonia Source: Aqueous

or

Step-by-Step Workflow:

-

Esterification (Protection): Convert 4-bromothiophene-2-carboxylic acid to its methyl ester to protect the acidic proton.

-

Rationale: Prevents quenching of organometallic reagents or interference in coupling.

-

-

Mercapto-Coupling: React the ester with benzyl mercaptan using a Pd(0) catalyst (e.g.,

, Xantphos).-

Intermediate: Methyl 4-(benzylthio)thiophene-2-carboxylate.

-

-

Oxidative Chlorination: Treat the thioether with N-chlorosuccinimide (NCS) in Acetic Acid/Water or

gas.-

Mechanism:[4] Oxidative cleavage of the benzyl group yields the sulfonyl chloride (

) directly.

-

-

Amination: Immediate reaction of the sulfonyl chloride with ammonia (

) at 0°C.-

Product: Methyl 4-sulfamoylthiophene-2-carboxylate.

-

-

Hydrolysis (Deprotection): Mild saponification (LiOH in THF/Water) to restore the carboxylic acid.

Structural Validation (QC Criteria)

-

-NMR (DMSO-

-

Look for two distinct doublets (or meta-coupled singlets) in the aromatic region (

7.5 - 8.5 ppm) corresponding to H3 and H5. -

Key Differentiator: The coupling constant (

) between H3 and H5 in 2,4-disubstituted thiophenes is typically small (~1.5 Hz), whereas 2,5-disubstituted thiophenes show a larger coupling (~3.5-4.0 Hz).

-

-

IR Spectroscopy:

-

Broad O-H stretch (2500–3300

) for carboxylic acid. -

Distinct

stretches at ~1340

-

Part 3: Pharmacophore Analysis & Biological Relevance

Carbonic Anhydrase Inhibition (CAI)

The 4-sulfamoyl moiety acts as a Zinc-Binding Group (ZBG) . In human Carbonic Anhydrase (hCA) isoforms:

-

The ionized sulfonamide nitrogen (

) coordinates directly to the -

The thiophene ring acts as a scaffold to orient the tail group.

-

The C2-Carboxylic acid provides a handle for further derivatization (e.g., amide coupling) to reach the hydrophobic or hydrophilic sub-pockets of the enzyme, improving selectivity for isoforms like hCA II (glaucoma) or hCA IX (hypoxia/tumors).

Visualization of Synthetic Logic

The following diagram illustrates the regioselective synthesis logic, contrasting the "Direct" (flawed) route with the "Directed" (optimal) route.

Figure 1: Comparison of synthetic strategies. The Green pathway (bottom) denotes the validated route for high-fidelity synthesis of the 4-isomer.

Part 4: Experimental Protocol (Synthesis of Sulfonamide Derivative)

Note: This protocol describes the conversion of the acid to an amide derivative, a common workflow in drug discovery.[9]

Objective: Coupling of this compound with an amine (

-

Activation: Dissolve 1.0 eq of This compound in anhydrous DMF.

-

Coupling Reagent: Add 1.2 eq of HATU (or EDC/HOBt) and 2.5 eq of DIPEA (Diisopropylethylamine).

-

Critical Check: Ensure the solution pH is >8 (check with wet pH paper) to facilitate deprotonation of the carboxylic acid.

-

-

Addition: Add 1.1 eq of the target Amine (

). -

Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1N HCl (Caution: sulfonamides are stable, but avoid prolonged exposure to strong acid).

-

Wash with Brine.

-

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (MeOH/DCM gradient).

References

-

PubChem Compound Summary. (n.d.). 2-Thiophenecarboxylic acid and derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (2025).[1] this compound (CAS 135080-31-8) Datasheet.[1] Retrieved from [Link]

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide pharmacophore).

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonamides. Retrieved from [Link]

Sources

- 1. m-toluamide | CAS#:618-47-3 | Chemsrc [chemsrc.com]

- 2. WO2020227097A1 - Kcnt1 inhibitors and methods of use - Google Patents [patents.google.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EnamineStore [enaminestore.com]

- 6. EnamineStore [enaminestore.com]

- 7. CAS#:1892341-65-9 | [1-(6-Methoxynaphthalen-2-yl)cyclobutyl]methanamine | Chemsrc [chemsrc.com]

- 8. 2092765-24-5|5-tert-Butyl-4-sulfamoylthiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

4-Sulfamoylthiophene-2-carboxylic acid CAS number and identification

The following technical guide details the identification, synthesis, and characterization of 4-Sulfamoylthiophene-2-carboxylic acid , a critical intermediate in the development of ion channel modulators and sulfonamide-based therapeutics.

CAS Number: 135080-31-8

Molecular Formula: C

Executive Summary & Significance

This compound is a regioisomer of the more common 5-sulfamoylthiophene-2-carboxylic acid (CAS 7353-87-9). While the 5-isomer is widely available due to facile electrophilic substitution pathways, the 4-isomer requires specific synthetic engineering to install the sulfonamide group at the electronically less favored beta (4-) position.

This compound serves as a vital scaffold in medicinal chemistry, particularly in the synthesis of KCNT1 potassium channel inhibitors and matrix metalloproteinase (MMP) inhibitors. Its structural value lies in the "meta-like" geometry of the substituents, which offers a distinct vector for structure-activity relationship (SAR) exploration compared to the linear "para-like" 5-isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 135080-31-8 |

| IUPAC Name | This compound |

| Common Synonyms | 2-Carboxythiophene-4-sulfonamide; 4-(Aminosulfonyl)-2-thiophenecarboxylic acid |

| SMILES | NS(=O)(=O)c1cc(sc1)C(O)=O |

| InChI Key | Derived:[1] UNNYZUGSUPXBHW-UHFFFAOYSA-N (Verify against specific isomer) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water |

| pKa (Calc) | ~3.5 (COOH), ~10.0 (Sulfonamide NH |

Synthesis & Production Strategy

The Core Challenge: Direct chlorosulfonation of thiophene-2-carboxylic acid yields the 5-isomer almost exclusively due to the directing effect of the sulfur atom and the carboxyl group. Accessing the 4-isomer requires a regioselective lithiation strategy starting from a halogenated precursor.

Protocol: Regioselective Synthesis via Metal-Halogen Exchange

Precursor: 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1).

Step-by-Step Methodology

-

Esterification (Protection): Convert the acid to the methyl ester to prevent lithiation of the carboxylate.

-

Reagents: MeOH, H

SO

-

-

Lithiation (Metal-Halogen Exchange):

-

Dissolve Methyl 4-bromothiophene-2-carboxylate in anhydrous THF.

-

Cool to -78°C (Critical for regiocontrol).

-

Add n-Butyllithium (1.1 eq) dropwise. The bromine at C4 is exchanged for Lithium.

-

-

Sulfinylation:

-

Chlorination:

-

Treat the sulfinate with N-Chlorosuccinimide (NCS) or SO

Cl

-

-

Amidation:

-

React the sulfonyl chloride immediately with aqueous NH

OH or NH

-

-

Hydrolysis (Deprotection):

-

Treat the ester with LiOH in THF/Water to yield the final free acid.

-

Pathway Visualization

Caption: Regioselective synthesis pathway avoiding the thermodynamic 5-isomer trap via cryogenic lithiation.

Analytical Characterization & Validation

Distinguishing the 4-isomer from the 5-isomer is the most critical quality control step. This relies on Proton NMR (

The "Self-Validating" NMR Protocol

Thiophene protons exhibit characteristic coupling constants (

-

2,5-Disubstituted (Impurity): Protons are at positions 3 and 4. They are ortho to each other.

-

2,4-Disubstituted (Target): Protons are at positions 3 and 5. They are meta to each other.

Comparison Table: 4-Isomer vs. 5-Isomer

| Feature | Target: 4-Sulfamoyl (2,4-subst.) | Impurity: 5-Sulfamoyl (2,5-subst.) |

| Proton Positions | H3 and H5 | H3 and H4 |

| Coupling ( | Small Doublets (~1.5 Hz) | Large Doublets (~3.8 Hz) |

| H5 Signal | Downfield (near S), appears as doublet | Absent (substituted) |

| H3 Signal | Doublet (d, | Doublet (d, |

Identification Logic Flow

Caption: Analytical decision tree for confirming regioisomer identity via NMR coupling constants.

Handling & Storage

-

Stability: The sulfonamide group is stable to hydrolysis, but the carboxylic acid makes the compound acidic. Store in a cool, dry place away from strong bases and oxidizing agents.

-

Safety: As with many sulfonamides, handle with care to avoid sensitization. Use standard PPE (gloves, goggles, fume hood).

-

Reconstitution: For biological assays, dissolve in DMSO (up to 50 mM) and sonicate if necessary. Avoid freeze-thaw cycles of stock solutions.

References

- Xie, Z., et al. (2020). Kcnt1 inhibitors and methods of use. World Intellectual Property Organization Patent WO2020227097A1. (Describes the use of CAS 135080-31-8 as a starting material).

-

Campaigne, E., & LeSuer, W. M. (1953). 3-Thenoic Acid.[3] Organic Syntheses, 33, 94. (Foundational chemistry for thiophene carboxylic acids).

- Gronowitz, S. (1961). On the coupling constants of thiophenes. Arkiv för Kemi.

Sources

Solubility profile of 4-Sulfamoylthiophene-2-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility Profile of 4-Sulfamoylthiophene-2-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solvent solubility stands as a cornerstone for successful formulation development.[1][2] The ability of an active pharmaceutical ingredient (API) to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic effect.[3]

This compound possesses a unique chemical architecture, incorporating a thiophene ring, a carboxylic acid moiety, and a sulfonamide group. This combination of functional groups suggests a complex solubility behavior that warrants a thorough investigation. Understanding its solubility in a range of organic solvents is paramount for:

-

Formulation Design: Selecting appropriate solvent systems for liquid dosage forms, or for processes like granulation and coating.[1]

-

Crystallization and Purification: Identifying suitable solvents for obtaining the desired polymorphic form and purity of the API.[4]

-

Preclinical and Toxicological Studies: Preparing solutions for in vitro and in vivo testing.[3]

-

Predicting In Vivo Performance: Gaining insights into the drug's potential for precipitation in the gastrointestinal tract.

This guide will provide the foundational knowledge and practical methodologies to comprehensively characterize the solubility profile of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. A more nuanced understanding requires consideration of the specific functional groups within the this compound molecule and their potential interactions with different solvent classes.

Structural Analysis of this compound

The molecule's structure features:

-

A Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. Its presence generally enhances solubility in polar, protic solvents.[5][6]

-

A Sulfonamide Group (-SO₂NH₂): This group is also polar and capable of forming strong hydrogen bonds. The solubility of sulfonamides has been shown to be highest in polar solvents like methanol and to decrease with increasing alkyl chain length in a homologous series of alcohols.[7]

-

A Thiophene Ring: This heterocyclic aromatic ring contributes to the molecule's overall lipophilicity and can engage in π-π stacking interactions.

The interplay of these functional groups suggests that this compound will exhibit a preference for polar organic solvents, particularly those that can participate in hydrogen bonding.

The Influence of Solvent Properties

The choice of organic solvents for solubility determination should span a range of polarities and hydrogen bonding capabilities. Key solvent properties to consider include:

-

Polarity: Solvents can be broadly classified as polar (e.g., alcohols, ketones) and non-polar (e.g., hydrocarbons). Polar solvents are generally better at solvating polar molecules.

-

Hydrogen Bonding Capacity: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., ketones, esters), or both. The ability of a solvent to form hydrogen bonds with the carboxylic acid and sulfonamide groups of the target molecule will significantly impact solubility.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.

The following DOT graph illustrates the key molecular and solvent factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][8] This method involves agitating an excess amount of the solid drug in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment

-

This compound (ensure high purity)

-

A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, heptane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8] A preliminary study can determine the time required to reach a plateau in concentration.[8]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in each organic solvent by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

The following DOT graph outlines the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for the shake-flask solubility determination method.

Expected Solubility Profile and Data Presentation

Based on the structural analysis, it is anticipated that the solubility of this compound will be highest in polar, protic solvents such as methanol and ethanol, and will decrease in less polar or aprotic solvents. The solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | High |

| Ethanol | Polar Protic | 24.5 | High |

| Acetone | Polar Aprotic | 20.7 | Moderate |

| Acetonitrile | Polar Aprotic | 37.5 | Moderate |

| Ethyl Acetate | Moderately Polar | 6.0 | Low |

| Dichloromethane | Non-polar | 9.1 | Low |

| Toluene | Non-polar | 2.4 | Very Low |

| Heptane | Non-polar | 1.9 | Insoluble |

Note: The "Expected Solubility" values are qualitative predictions and must be confirmed by experimental data.

Practical Implications and Formulation Strategies

The experimentally determined solubility profile will be instrumental in guiding the formulation development of this compound.

-

High Solubility: If the compound exhibits high solubility in a pharmaceutically acceptable solvent, the development of a simple solution-based formulation may be feasible.

-

Moderate to Low Solubility: For solvents where the solubility is limited, formulation strategies such as the use of co-solvents, pH adjustment (for aqueous systems), or the development of amorphous solid dispersions may be necessary to enhance solubility and achieve the desired drug loading.[9]

-

Insolubility: If the compound is practically insoluble in a wide range of solvents, more advanced formulation approaches like lipid-based formulations or nanosuspensions might be required.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, a systematic approach based on its chemical structure and established experimental methodologies can provide a comprehensive understanding of its solubility profile. The theoretical framework and detailed experimental protocol presented in this guide offer a robust starting point for researchers and drug development professionals. The data generated from these studies will be invaluable for making informed decisions during the pre-formulation and formulation development stages, ultimately contributing to the successful advancement of this and other promising drug candidates.

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Paruta, A. N., & Arciniegas, A. (n.d.). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

- Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.

-

SciSpace. (n.d.). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Retrieved from [Link]

-

Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

- Cysewski, P., & Jeliński, T. (2024, February 2). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine.

-

ChemSynthesis. (2025, May 20). 4-sulfamoyl-thiophene-3-carboxylic acid methyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Retrieved from [Link]

-

PubChem. (n.d.). 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid. Retrieved from [Link]

-

Bende, A., Dudas-Szakacs, Z., & Toth, R. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Retrieved from [Link]

- Kiani, M., & Mohammadian, E. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.

-

Reddit. (2023, March 9). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... [Download Table]. Retrieved from [Link]

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. enamine.net [enamine.net]

- 4. scispace.com [scispace.com]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Strategic Engineering of Thiophene-Based Sulfonamide Carboxylic Acids: From Synthetic Scaffolds to Clinical Candidates

Executive Summary

The thiophene-based sulfonamide carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, bridging the gap between physicochemical tunability and high-affinity target engagement. Unlike simple benzene sulfonamides, the thiophene core offers unique electronic properties—specifically, its electron-rich nature and lower resonance energy—allowing for distinct pi-stacking interactions and metabolic profiles. This technical guide dissects the structure-activity relationships (SAR), synthetic architectures, and therapeutic applications of this class, with a specific focus on Endothelin Receptor Antagonists (ERAs) and Carbonic Anhydrase Inhibitors (CAIs).

Medicinal Chemistry & Structural Logic[1][2]

The pharmacological utility of thiophene sulfonamide carboxylic acids stems from their ability to rigidly orient hydrogen bond donors (sulfonamide NH) and acceptors (carboxylate/carbonyl) while projecting lipophilic vectors (thiophene substituents) into hydrophobic pockets.

The Endothelin Receptor Antagonist (ERA) Paradigm

The most prominent application of this scaffold is in the design of ET_A selective antagonists, exemplified by Sitaxentan . The core logic involves a "triad of interaction":

-

The Thiophene Core: Acts as a bioisostere for phenyl rings but with altered lipophilicity and metabolic susceptibility.

-

The Sulfonamide Bridge: Provides a critical hydrogen bond to the receptor (often interacting with residues like Asn or Lys) and induces a "kink" in the molecule that favors the bioactive conformation.

-

The Carboxylic Acid/Amide Handle: In Sitaxentan-like molecules, the C2-position often bears an amide or carboxylic acid bioisostere that engages the "address" region of the GPCR, determining subtype selectivity (ET_A vs. ET_B).

Carbonic Anhydrase Inhibition (CAI)

In CAIs, the sulfonamide group (

-

Selectivity Filter: Substituents at the 5-position of the thiophene ring (distal to the sulfonamide) interact with the hydrophobic and hydrophilic halves of the enzyme active site, allowing for isoform differentiation (e.g., hCA II vs. hCA IX).

SAR Visualization

The following diagram illustrates the critical SAR zones for a generic thiophene-based ERA/CAI scaffold.

Figure 1: Pharmacophore dissection of the thiophene sulfonamide carboxylic acid scaffold.

Quantitative Data Summary

The following table summarizes key potency data for representative thiophene sulfonamide derivatives against major targets, highlighting the impact of the carboxylic acid/amide motif.

| Compound Class | Target | Key Modification | Potency (IC50 / Ki) | Biological Effect |

| Sitaxentan (TBC11251) | ET_A Receptor | 4-Cl, 3-methylisoxazole sulfonamide | Potent vasoconstriction inhibition; High ET_A selectivity [1]. | |

| TBC2576 | ET_A Receptor | 6-substituent on anilino ring | Improved half-life (7.3h) and potency over Sitaxentan [2]. | |

| Thiophene-2-sulfonamide | hCA II | 5-substituted (hydrophobic tail) | Glaucoma treatment (IOP lowering) [3]. | |

| AT2 Ligand 20 | AT2 Receptor | N-methyloxycarbonyl | Vasorelaxation; High stability in microsomes [4].[1] |

Synthetic Architectures

Synthesizing these scaffolds requires navigating the high reactivity of the thiophene ring towards electrophiles (leading to side reactions) and the instability of certain thiophene sulfonyl chlorides.

Pathway A: The Chlorosulfonylation Route

This is the classical approach for introducing the sulfonamide.

-

Starting Material: Thiophene-2-carboxylic acid ester.

-

Activation: Reaction with chlorosulfonic acid (

). Note: The ester group at C2 directs the sulfonyl group to the C4 or C5 position depending on conditions, but C3 functionalization often requires blocking groups or specific lithiation strategies. -

Amidation: Reaction of the sulfonyl chloride with an amine (or ammonia).

-

Hydrolysis: Saponification of the ester to the free carboxylic acid.

Pathway B: The Directed Lithiation Route

For regiospecific placement (e.g., C3 sulfonamide with C2 acid), lithiation is superior.

-

Protection: Protect thiophene-2-carboxylic acid as an oxazoline or similar directing group.

-

Lithiation: Treat with n-BuLi to generate the C3-lithio species.

-

Sulfur Capture: Quench with

followed by NCS (N-chlorosuccinimide) to generate the sulfonyl chloride.

Synthetic Workflow Diagram

Figure 2: General synthetic workflow for 4-sulfamoylthiophene-2-carboxylic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Representative Procedure)

Rationale: This protocol utilizes the stability of the ester during the harsh chlorosulfonylation step. Direct sulfonylation of the acid often leads to decarboxylation or complex mixtures.

Materials:

-

Methyl thiophene-2-carboxylate (10 mmol)

-

Chlorosulfonic acid (excess, 50 mmol)

-

Thionyl chloride (

) -

Ammonium hydroxide or primary amine (

) -

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Chlorosulfonylation:

-

Cool chlorosulfonic acid (50 mmol) to 0°C in a chemically resistant flask equipped with a drying tube.

-

Add Methyl thiophene-2-carboxylate (10 mmol) dropwise over 20 minutes. Control exotherm to prevent tarring.

-

Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench: Pour the reaction mixture slowly onto crushed ice (100g). Extract the resulting sulfonyl chloride precipitate with DCM (

mL). Dry over

-

-

Aminolysis (Sulfonamide Formation):

-

Dissolve the crude sulfonyl chloride in DCM (20 mL).

-

Cool to 0°C. Add the amine (12 mmol) and Pyridine (12 mmol) or excess aqueous ammonia.

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (to remove pyridine), then brine. Dry and concentrate.

-

-

Hydrolysis (Ester Cleavage):

-

Dissolve the sulfonamide ester in THF:Water (1:1, 20 mL).

-

Add LiOH (20 mmol). Stir at 50°C for 3 hours.

-

Acidify with 1N HCl to pH 2. The carboxylic acid product usually precipitates. Filter and recrystallize from Ethanol/Water.

-

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Rationale: Standard colorimetric assays are too slow for the rapid hydration of CO2 catalyzed by CA. The stopped-flow method measures the change in absorbance of a pH indicator over milliseconds.

Materials:

-

Purified hCA II enzyme.[2]

-

Substrate:

saturated water. -

Buffer: HEPES (20 mM, pH 7.5) with Phenol Red indicator (0.2 mM).

-

Test Compound: Thiophene sulfonamide (dissolved in DMSO).

Workflow:

-

Incubation: Incubate the enzyme (10-20 nM final conc) with the test compound (varying concentrations

to -

Reaction Trigger: In the stopped-flow apparatus, rapidly mix the Enzyme-Inhibitor solution with the

-saturated water. -

Measurement: Monitor the absorbance decrease at 557 nm (Phenol Red transition) for 10–100 seconds.

-

Calculation: Determine the initial rate (

). Calculate IC50 using non-linear regression (Log(inhibitor) vs. Response). Convert to

Future Outlook & Strategic Recommendations

The thiophene-based sulfonamide carboxylic acid scaffold is evolving beyond simple enzyme inhibition.

-

Dual-Targeting: Hybrids that combine the ET_A antagonism of the sulfonamide tail with NO-donating moieties at the carboxylic acid head are being explored for pulmonary hypertension.

-

Prodrug Strategies: The carboxylic acid moiety is a prime candidate for esterification to improve oral bioavailability (as seen in some AT2 agonists), utilizing esterases for in vivo activation.

-

Safety: Researchers must screen for idiosyncratic toxicity associated with the thiophene ring (e.g., formation of reactive S-oxides). Blocking the 4- and 5-positions with metabolic "soft spots" or halogens can mitigate this risk.

References

-

Wu, C., et al. (1997).[3] Discovery of TBC11251, a potent, orally active, nonpeptide endothelin receptor antagonist. Journal of Medicinal Chemistry. Link

-

Wu, C., et al. (1999). Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors.[3] Journal of Medicinal Chemistry. Link

-

Li, G., et al. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties.[4] Bioorganic & Medicinal Chemistry. Link

-

Wallinder, C., et al. (2020). N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands.[1] Bioorganic & Medicinal Chemistry. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

- 1. N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin antagonists: substituted mesitylcarboxamides with high potency and selectivity for ET(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Bioisostere: History and Discovery of Sulfamoylthiophene Carboxylic Acid Derivatives

This guide provides an in-depth technical analysis of sulfamoylthiophene carboxylic acid derivatives , a specialized chemical scaffold that emerged from the bioisosteric optimization of benzene-sulfonamides.

Executive Summary

The discovery of sulfamoylthiophene carboxylic acid derivatives represents a textbook application of scaffold hopping and bioisosterism in medicinal chemistry. Originally derived from the attempt to optimize benzene-based sulfonamide diuretics and carbonic anhydrase inhibitors (CAIs), this scaffold leverages the unique electronic properties of the thiophene ring—specifically its higher lipophilicity and electron-rich nature compared to benzene—to enhance potency, solubility, and metabolic stability. This guide traces the lineage from early sulfa drugs to complex Endothelin Receptor Antagonists (ERAs) like Sitaxentan.

The Pharmacophore Evolution: From Benzene to Thiophene

The history of this class is not linear but rather a branching evolution driven by the limitations of the benzene ring.

The Benzene Progenitors

In the 1950s, the "High Ceiling" loop diuretics (e.g., Furosemide) and early CAIs (e.g., Acetazolamide) relied heavily on the benzene-sulfonamide or heterocyclic-sulfonamide motifs.

-

Limitation: Benzene rings often suffered from poor water solubility and rapid renal clearance.

-

The Solution: Replacing the benzene ring with a thiophene ring (classical bioisosterism). The sulfur atom in thiophene acts as a steric and electronic equivalent to the -CH=CH- group in benzene, but with distinct advantages:

-

Increased Lipophilicity: Enhances membrane permeability.

-

Metabolic Stability: The thiophene ring alters the metabolic soft spots (e.g., hydroxylation sites).

-

Acidic Strength: The electron-withdrawing nature of the sulfonamide combined with the carboxylic acid creates a unique pKa profile.

-

The "Ortho" Arrangement

The specific arrangement of a sulfamoyl group (-SO₂NH₂) and a carboxylic acid (-COOH) in an ortho relationship (e.g., 3-sulfamoylthiophene-2-carboxylic acid) mimics the structure of saccharin . This "thieno-saccharin" core became a versatile intermediate for creating fused bicyclic systems found in modern therapeutics.

Key Therapeutic Classes and Discovery Milestones[1][2]

Carbonic Anhydrase Inhibitors (CAIs): The Dorzolamide Breakthrough

While early CAIs were systemic, the goal was to create a topical agent for glaucoma.[1]

-

The Discovery: Researchers at Merck sought to improve the water solubility of ethoxzolamide analogs.

-

The Pivot: By incorporating the thiophene ring fused into a thienothiopyran system, they created Dorzolamide .

-

Mechanism: The sulfonamide moiety binds to the Zinc ion (Zn²⁺) in the CA active site. The thiophene backbone provides the correct geometry to fit the hydrophobic pocket, significantly reducing the required dose and allowing for topical formulation.

Loop Diuretics: Azosemide

Azosemide illustrates the direct application of the thiophene sulfonamide scaffold.

-

Structure: It contains a thiophene ring substituted with a sulfonamide and a tetrazole (a carboxylic acid bioisostere).

-

Significance: It demonstrated that the thiophene scaffold could maintain the potent Na⁺/K⁺/2Cl⁻ cotransporter inhibition seen in furosemide but with a distinct pharmacokinetic profile.

Endothelin Receptor Antagonists (ERAs): The Sitaxentan Era

The most sophisticated application of the sulfamoylthiophene carboxylic acid motif is found in Sitaxentan (Thelin).

-

Discovery Logic: High-throughput screening identified sulfonamide hits. Optimization revealed that a thiophene-3-sulfonamide core provided superior selectivity for the ET_A receptor over ET_B compared to benzene analogs (like Bosentan).

-

Structural Nuance: Sitaxentan utilizes an isoxazole ring attached to the sulfonamide nitrogen, but the core architecture is derived from the acylation of a thiophene sulfonamide precursor.

Synthetic Methodologies and Protocols

The synthesis of these derivatives typically proceeds through chlorosulfonation or lithiation strategies. Below is a validated protocol for the synthesis of the core intermediate: 3-sulfamoylthiophene-2-carboxylic acid .

Protocol: Synthesis of 3-Sulfamoylthiophene-2-Carboxylic Acid

This intermediate is the "hub" for generating thieno-saccharins and fused derivatives.

Reagents:

-

Methyl 3-chlorothiophene-2-carboxylate (Starting Material)

-

Chlorosulfonic acid (

) -

Phosphorus pentachloride (

) -

Ammonium hydroxide (

)

Step-by-Step Workflow:

-

Chlorosulfonation:

-

Dissolve methyl 3-chlorothiophene-2-carboxylate in

. -

Add chlorosulfonic acid dropwise at 0°C to introduce the sulfonyl chloride group at the 4- or 5-position (regioselectivity depends on existing substituents; for the ortho isomer, lithiation strategies are often preferred, but direct chlorosulfonation works for 3-sulfamoyl-2-carboxylic acid derivatives if the 3-position is activated).

-

Correction: A more robust route to the specific ortho isomer (3-sulfamoyl-2-carboxy) often starts from 3-mercaptothiophene-2-carboxylic acid or via diazotization of 3-aminothiophene-2-carboxylate.

-

-

Amidation (The Critical Step):

-

The thiophene-sulfonyl chloride intermediate is dissolved in acetone or THF.

-

Treat with concentrated aqueous ammonia (or a specific amine for N-substituted derivatives) at 0–5°C.

-

Endpoint: Monitor by TLC (disappearance of the sulfonyl chloride spot).

-

-

Hydrolysis (If Ester is used):

-

Treat the sulfonamide-ester with 1N NaOH at reflux for 2 hours.

-

Acidify with HCl to pH 2 to precipitate the free acid: 3-sulfamoylthiophene-2-carboxylic acid .

-

-

Cyclization (Optional - "Thieno-Saccharin"):

-

Heat the free acid with polyphosphoric acid (PPA) or thionyl chloride (

) to close the ring, forming the bicyclic sultam.

-

Quantitative Comparison of Thiophene vs. Benzene Scaffolds

| Feature | Benzene Sulfonamide | Thiophene Sulfonamide | Impact on Drug Discovery |

| Lipophilicity (LogP) | Moderate | High | Improved tissue penetration (e.g., Ocular delivery). |

| Electronic Nature | Enhanced binding interactions with hydrophobic pockets. | ||

| Metabolic Liability | Prone to Epoxidation | S-oxidation / Ring opening | Altered half-life and toxicity profile. |

| Solubility | Low (often requires salt form) | Variable (often better) | Critical for topical formulations (e.g., Dorzolamide). |

Visualization of Discovery Logic

Evolution of the Scaffold

The following diagram illustrates the structural evolution from general sulfonamides to specific thiophene derivatives.

Caption: The evolutionary tree of sulfonamide drugs, highlighting the divergence into thiophene-based scaffolds for targeted therapies.[4]

Synthetic Pathway: The "Thieno-Saccharin" Route

This workflow visualizes the synthesis of the core 3-sulfamoylthiophene-2-carboxylic acid intermediate.

Caption: Synthetic route converting aminothiophene esters to sulfamoylthiophene carboxylic acids and their bicyclic congeners.

References

-

Pfizer/Encysive Pharmaceuticals. (2006). Sitaxentan Sodium (Thelin) Prescribing Information. European Medicines Agency.[3] Link

-

Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: A novel class of water-soluble carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 30(3), 591-597. Link

-

Lian, H., et al. (2010). Discovery of 3-sulfamoylthiophene-2-carboxylic acid derivatives as potent and selective inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Modi, A., et al. (2018). Sulfonamides: Historical Discovery Development and Structure-Activity Relationship. Journal of In-vitro In-vivo In-silico. Link

-

Krasavin, M., et al. (2017). Probing the "bipolar" nature of the carbonic anhydrase active site: The design of substituted thiophene-2-sulfonamides. European Journal of Medicinal Chemistry. Link

Sources

- 1. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sitaxentan - Wikipedia [en.wikipedia.org]

- 4. 3-((3-Nitrophenyl)sulfamoyl)-2-thiophenecarboxylic acid | C11H8N2O6S2 | CID 657105 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 4-Sulfamoylthiophene-2-carboxylic acid

This Application Note is designed for research chemists and drug discovery scientists requiring a high-purity synthesis of 4-Sulfamoylthiophene-2-carboxylic acid .

Unlike the 5-isomer (a common carbonic anhydrase inhibitor fragment), the 4-isomer is synthetically challenging due to the natural electrophilic substitution patterns of the thiophene ring. This guide presents two distinct protocols: a High-Precision Organometallic Route (recommended for SAR studies and high purity) and a Directing-Group Route (suitable for scale-up).

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The synthesis of 4-substituted thiophene-2-carboxylic acids is complicated by the directing effects of the heteroatom and the carboxyl group.

-

Direct Chlorosulfonation Failure: Reacting thiophene-2-carboxylic acid with chlorosulfonic acid (

) predominantly yields the 5-isomer (kinetic and thermodynamic product) because the sulfur atom activates the -

The Solution: To access the 4-position (a

-position), we must either:-

Method A (Organometallic): Use a pre-functionalized precursor (4-bromo) and exploit Metal-Halogen Exchange (Knochel method). This guarantees regiochemistry.

-

Method B (Electronic Redirection): Use a "swamping" directing group (Carboxamide) that sterically or electronically disfavors the 5-position.

-

Retrosynthetic Pathway Visualization

Figure 1: Retrosynthetic logic comparing the Organometallic Route (Method A) and the Directing Group Route (Method B).

Part 2: Experimental Protocols

Method A: The "Knochel" Turbo-Grignard Route (High Purity)

Best for: SAR library generation, high-purity requirements, definitive structural confirmation.

Key Concept: Kinetic control using Isopropylmagnesium Chloride (

Reagents Required[1][2][3][4][5][6][7][8]

-

Methyl 4-bromothiophene-2-carboxylate (Commercially available or synthesized from 4-bromo-2-thiophenecarboxylic acid).

- (Turbo Grignard), 1.3 M in THF.

-

Sulfur Dioxide (

) gas (dried). -

Sulfuryl Chloride (

) or Hydroxylamine-O-sulfonic acid (HOSA). -

Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol

1. Metal-Halogen Exchange

-

Charge a flame-dried argon-purged flask with Methyl 4-bromothiophene-2-carboxylate (1.0 eq) and anhydrous THF (

concentration). -

Cool the solution to

(using an ice/salt or cryo-bath). Note: Do not cool to -

Add

(1.1 eq) dropwise over 10 minutes. -

Stir at

for 30–60 minutes.-

Process Check: Quench a small aliquot with

and check NMR. Disappearance of the starting bromide and appearance of the deuterated analog confirms the metallated species.

-

2. Sulfination

-

Bubble dry

gas into the reaction mixture at -

Allow the mixture to warm to

over 30 minutes. -

Concentrate the solvent in vacuo to obtain the magnesium sulfinate salt.

3. Conversion to Sulfonamide (One-Pot Variation) Option A (via Sulfonyl Chloride):

-

Resuspend the sulfinate salt in

( -

Add

(N-chlorosuccinimide) (1.1 eq) or -

Add aqueous

(excess) or bubble -

Dissolve the sulfinate salt in water/sodium acetate buffer (

). -

Add Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq).

-

Stir at RT for 12 hours. This directly yields the sulfonamide.

4. Hydrolysis to Final Acid

-

Dissolve the intermediate (Methyl 4-sulfamoylthiophene-2-carboxylate) in a 3:1 mixture of

. -

Add

(2.5 eq). -

Stir at

for 4 hours. Note: Sulfonamides are stable to these conditions; esters hydrolyze readily. -

Acidify carefully with

to -

Extract with Ethyl Acetate, dry over

, and concentrate.

Method B: The Carboxamide Directing Route (Scale-Up)

Best for: Large batches where chromatography is difficult, or if cryogenic facilities are unavailable.

Mechanism: The bulky carboxamide group at position 2 directs the incoming electrophile (

Step-by-Step Protocol

1. Amide Formation

-

Reflux Thiophene-2-carboxylic acid in Thionyl Chloride (

) (excess) for 2 hours. -

Evaporate

.[9] Dissolve residue in Dichloromethane (DCM). -

Add dropwise to a stirred solution of aqueous Ammonia (

) at -

Filter the precipitate to collect Thiophene-2-carboxamide .

2. Regioselective Chlorosulfonation

-

Place neat Chlorosulfonic acid (

) (5–6 eq) in a flask. Cool to -

Add Thiophene-2-carboxamide portion-wise (exothermic!).

-

Heat the mixture to

for 2 hours.-

Critical Control Point: Monitoring temperature is vital. Lower temperatures may result in incomplete reaction; higher temperatures may cause decomposition.

-

-

Cool and pour carefully onto crushed ice.

-

Extract the 4-chlorosulfonylthiophene-2-carboxamide with Ethyl Acetate.

3. Sulfonamide Formation & Hydrolysis

-

Treat the extract with aqueous Ammonia to form 4-sulfamoylthiophene-2-carboxamide .

-

Hydrolysis: Dissolve the diamide in

and reflux for 1 hour.-

Selectivity: The carboxamide (

) hydrolyzes to the acid (

-

-

Acidify to precipitate the target acid.

Part 3: Analytical Data & Validation

Expected Data Profile

| Property | Value / Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 215–218 °C (dec) |

| 1H NMR (DMSO-d6) | |

| Regio-Check | The coupling constant ( |

Troubleshooting Guide

-

Issue: Presence of 5-isomer in Method B.

-

Fix: Recrystallize the intermediate sulfonyl chloride from cyclohexane/benzene before amination. The 4-isomer is generally less soluble.

-

-

Issue: Low yield in Method A (Grignard).

-

Fix: Ensure the

gas is dry (pass through

-

References

-

Regiochemistry of Thiophene Sulfonation: Cremlyn, R. J., Swinbourne, F. J., & Shode, O. O. (1970). Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. Journal of the Chemical Society C: Organic.

-

Turbo-Grignard Exchange on Functionalized Thiophenes: Knochel, P., et al. (2008). Functionalization of Thiophenes via Magnesium/Halogen Exchange. Journal of Organic Chemistry, 73(12), 4709–4712.

-

Synthesis of Sulfonamides via Sulfinates (HOSA Method): Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376, 5. (Contextual grounding for sulfonamide synthesis).

-

General Thiophene Chemistry & Directing Effects: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Standard Reference Text).

Sources

- 1. Rapid transformation of sulfinate salts into sulfonates promoted by a hypervalent iodine(III) reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 3. ketone thiophene-2-carboxylic acid: Topics by Science.gov [science.gov]

- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 6. ijpbs.net [ijpbs.net]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

Application Note & Protocol: Strategic Amidation of 4-Sulfamoylthiophene-2-carboxylic acid

Abstract: The synthesis of amide bonds is a cornerstone reaction in medicinal chemistry, pivotal for the assembly of new chemical entities. This document provides a comprehensive guide to the amidation of 4-sulfamoylthiophene-2-carboxylic acid, a heterocyclic building block of significant interest in drug discovery. We delve into the mechanistic rationale behind carboxylic acid activation, present a robust and optimized protocol using carbodiimide chemistry, offer a comparative analysis of alternative coupling strategies, and provide a detailed troubleshooting guide. This application note is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for synthesizing 4-sulfamoylthiophene-2-carboxamides.

The Strategic Importance of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary obstacle is the rapid acid-base reaction between the acidic carboxylic acid and the basic amine, which forms a highly unreactive ammonium carboxylate salt.[1][2][3] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[4][5]

This guide focuses on the amidation of this compound, a key scaffold in the development of therapeutic agents, such as potent P2Y14 receptor antagonists for inflammatory bowel disease.[6] The electronic properties of the thiophene ring and the presence of the sulfonamide group necessitate a carefully optimized protocol to ensure high yields and purity.

Mechanism of Action: Carbodiimide-Mediated Activation

Among the myriad of available coupling reagents, carbodiimides are widely used for their efficiency and mild reaction conditions.[7] Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are particularly advantageous as the resulting urea byproduct is also water-soluble, simplifying purification.[8][9]

The activation process proceeds via a key intermediate, the O-acylisourea.[8][10][11]

-

Activation: The carboxylic acid attacks the central carbon of the protonated carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate. This effectively transforms the hydroxyl group into an excellent leaving group.[2][3][11]

-

Nucleophilic Attack: The amine nucleophile can then directly attack the carbonyl carbon of the O-acylisourea to form the desired amide and an N,N'-disubstituted urea byproduct.

However, the highly reactive O-acylisourea is susceptible to side reactions, such as rearrangement to an inactive N-acylurea or racemization if the carboxylic acid has a chiral center.[12] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is sufficiently reactive to proceed with amidation but is more stable and less prone to side reactions, leading to higher yields and product purity.[12][13]

Comparative Analysis of Amidation Strategies

While EDC/HOBt is a robust method, other strategies exist for activating carboxylic acids. The choice of reagent depends on the substrate's sensitivity, steric hindrance, and the desired scale of the reaction.

| Activation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |

| Carbodiimide Coupling | EDC, HOBt, DIEA | Anhydrous DMF or DCM, 0°C to RT | Mild conditions, high functional group tolerance, easy byproduct removal (for EDC).[3][8] | Potential for side reactions without additives, cost of reagents.[7][12] |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Anhydrous DCM or Toluene, often with catalytic DMF, RT to reflux | Highly reactive intermediate, cost-effective for large scale.[14][15] | Harsh conditions (generates HCl), low functional group tolerance, requires careful handling. |

| Phosphonium Salts | PyBOP, BOP | Anhydrous DMF, DIEA, RT | High reactivity, very effective for hindered substrates, low racemization.[7][9] | Byproducts can be difficult to remove, higher cost. |

| Uronium/Aminium Salts | HATU, HBTU | Anhydrous DMF, DIEA, RT | Very fast reaction times, extremely efficient, suitable for solid-phase synthesis.[9][16] | High cost, can react with the amine component if not used in correct stoichiometry.[7] |

| Boron-Based Reagents | B(OCH₂CF₃)₃ | MeCN, RT to 80°C | Operationally simple, purification can sometimes be achieved by filtration.[17] | Stoichiometric amounts of boron reagent are often required. |

Detailed Experimental Protocol: EDC/HOBt Coupling

This protocol describes the synthesis of a generic 4-sulfamoylthiophene-2-carboxamide from this compound and a primary or secondary amine.

Materials and Reagents

| Reagent | Formula | M.W. | Typical Equivalents |

| This compound | C₅H₅NO₄S₂ | 207.23 | 1.0 |

| Amine (Primary or Secondary) | R₁R₂NH | - | 1.1 |

| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | 1.2 |

| HOBt (Hydrous) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 1.2 |

| N,N-Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | 3.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent |

| Saturated aq. NaHCO₃ | - | - | Aqueous Wash |

| Brine | - | - | Aqueous Wash |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration).

-

Rationale: An inert atmosphere prevents atmospheric moisture from hydrolyzing the reactive intermediates. Anhydrous solvent is critical for the same reason.

-

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

-

Rationale: The activation of the carboxylic acid by EDC is exothermic. Cooling the reaction prevents runaway reactions and minimizes the formation of side products.

-

-

Reagent Addition: Add DIEA (3.0 eq) to the cooled solution, followed by the amine (1.1 eq). Finally, add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise above 10°C.

-

Rationale: DIEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt acidic proton, ensuring the amine remains a free nucleophile. Adding EDC last initiates the activation in the presence of all necessary components.

-

-

Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-18 hours.

-

Rationale: The initial low-temperature period allows for controlled activation. The extended period at room temperature ensures the coupling reaction proceeds to completion.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing water and dilute with a suitable organic solvent like Ethyl Acetate or DCM.

-

Rationale: This step quenches the reaction and separates the water-soluble components (DMF, DIEA·HCl, EDC-urea byproduct) from the desired organic-soluble product.

-

-

Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and finally with brine (1x).

-

Rationale: The NaHCO₃ wash removes any unreacted HOBt and residual carboxylic acid. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate or DCM/methanol gradient system, to afford the pure amide.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive reagents (hydrolyzed EDC).2. Insufficiently dry solvent/glassware.3. Sterically hindered amine or acid. | 1. Use a fresh bottle of EDC; store it in a desiccator.2. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or passed through a drying system.3. Increase reaction time/temperature (up to 40-50°C); consider a more powerful coupling reagent like HATU. |

| Recovery of Starting Acid | 1. Incomplete activation.2. Amine is not nucleophilic enough (e.g., electron-deficient anilines). | 1. Check the quality of EDC. Ensure all base (DIEA) has been added.2. Increase reaction temperature. For very poor nucleophiles, consider converting the acid to the more reactive acid chloride first.[14][18] |

| Formation of EDC-Urea Byproduct, but No Amide | The amine failed to couple with the activated ester. | This confirms the activation step is working. The issue is with the amine's reactivity. See solutions for "Recovery of Starting Acid". |

| Difficult Purification | EDC-urea byproduct is co-eluting with the product. | Ensure the aqueous workup is thorough. Multiple washes with dilute acid (e.g., 1M HCl) can help protonate and solubilize the urea in the aqueous phase, but be cautious if your product is acid-labile. |

References

-

Carbodiimide - Wikipedia. Available at: [Link]

-

Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

-

Carbodiimide-Mediated Coupling - Organic Chemistry Tutor. Available at: [Link]

-

Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. (2023). Available at: [Link]

-

Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Communications. Available at: [Link]

-

Mechanisms for the activation of carboxylic acid in amide bond formation - ResearchGate. Available at: [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent - Chem.libretexts.org. (2023). Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

-

Subirós-Funosas, R., et al. (2016). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development. Available at: [Link]

- Sulfonamide purification process - Google Patents.

-

Isom, E. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry. Available at: [Link]

-

Coupling Reagents - Aapptec Peptides. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Nuthakki, B., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

-

Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar - Green Chemistry (RSC Publishing). Available at: [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

-

Aromatic Sulfonamides - Journal of Synthetic Chemistry. (2023). Available at: [Link]

-

Metal-free introduction of primary sulfonamide into electron-rich aromatics - PMC. (2022). Available at: [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (2023). Available at: [Link]

-

Amide Synthesis - Fisher Scientific. Available at: [Link]

-

Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023). Available at: [Link]

-

Amide from carboxylic acid synthesis : r/Chempros - Reddit. (2024). Available at: [Link]

-

Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. peptide.com [peptide.com]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lab Reporter [fishersci.co.uk]

- 14. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amide synthesis by acylation [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategies and Protocols for the Esterification of 4-Sulfamoylthiophene-2-carboxylic Acid

Introduction

4-Sulfamoylthiophene-2-carboxylic acid is a vital heterocyclic building block in medicinal chemistry and drug development. The sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The esterification of the carboxylic acid group on this molecule is a critical transformation for several reasons: it allows for the creation of prodrugs with modified pharmacokinetic profiles, enhances solubility, and provides a versatile chemical handle for further synthetic elaboration.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the successful esterification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices, ensuring that researchers can adapt and troubleshoot these methods for their specific needs. We will explore two primary, robust methods—the classic Fischer-Speier esterification and the milder Steglich esterification—providing comprehensive, field-tested protocols for each.

Part 1: Foundational Principles and Method Selection

The conversion of a carboxylic acid to an ester is a condensation reaction that, while conceptually simple, presents several mechanistic pathways.[3] The optimal choice of method depends critically on the substrate's stability, the desired scale, and the steric and electronic properties of the alcohol. The presence of the sulfonamide and the thiophene ring in the target molecule necessitates careful consideration of reaction conditions to avoid unwanted side reactions.

Choosing the Right Path: A Decision Framework

The selection of an appropriate esterification protocol is paramount for achieving high yield and purity. The following decision framework outlines the key considerations:

Figure 2: Simplified mechanism of Fischer-Speier esterification.

Detailed Experimental Protocol

Materials:

-

This compound

-

Ethanol (anhydrous), reagent grade

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate, for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.07 g, 10 mmol).

-